molecular formula C11H12O2 B13155876 1-(4-(2-Hydroxycyclopropyl)phenyl)ethanone CAS No. 1799412-30-8

1-(4-(2-Hydroxycyclopropyl)phenyl)ethanone

Katalognummer: B13155876
CAS-Nummer: 1799412-30-8
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: JNLRTMLJQKSKLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(2-Hydroxycyclopropyl)phenyl)ethanone is an organic compound with the molecular formula C11H12O2 This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxycyclopropyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(2-hydroxycyclopropyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(2-Hydroxycyclopropyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Formation of 1-(4-(2-oxocyclopropyl)phenyl)ethanone or 1-(4-(2-carboxycyclopropyl)phenyl)ethanone

    Reduction: Formation of 1-(4-(2-hydroxycyclopropyl)phenyl)ethanol

    Substitution: Various substituted derivatives of this compound

Wissenschaftliche Forschungsanwendungen

1-(4-(2-Hydroxycyclopropyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-(2-Hydroxycyclopropyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-(4-(2-Hydroxycyclopropyl)phenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-(2-hydroxypropan-2-yl)phenyl)ethanone: Similar structure but with a different substituent on the cyclopropyl ring.

    2-Bromo-1-(4-isobutylphenyl)ethanone: Contains a bromine atom and an isobutyl group, leading to different chemical properties and reactivity.

Eigenschaften

CAS-Nummer

1799412-30-8

Molekularformel

C11H12O2

Molekulargewicht

176.21 g/mol

IUPAC-Name

1-[4-(2-hydroxycyclopropyl)phenyl]ethanone

InChI

InChI=1S/C11H12O2/c1-7(12)8-2-4-9(5-3-8)10-6-11(10)13/h2-5,10-11,13H,6H2,1H3

InChI-Schlüssel

JNLRTMLJQKSKLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C2CC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.